3-Fluoro-4-hydroxybenzene-1-carbothioamide

Positional isomerism Structure-activity relationship Medicinal chemistry

Procurement of incorrect carbothioamide isomers compromises SAR reproducibility. This 3-fluoro-4-hydroxybenzene-1-carbothioamide (CAS 1153271-82-9) provides the exact ortho-fluoro-phenolic substitution pattern needed for valid structure-activity comparisons. - **Differentiation**: Ortho F-OH relationship vs. 2-F-4-OH and 3-F-5-OH isomers; unique H-bonding & metal coordination via thione sulfur. - **Utility**: Bioisostere for carboxamides; handles for alkylation/heterocycle synthesis; fluorine retained for metabolic stability. - **Supply**: Packaged for immediate use in screening or library synthesis.

Molecular Formula C7H6FNOS
Molecular Weight 171.19
CAS No. 1153271-82-9
Cat. No. B2947239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-hydroxybenzene-1-carbothioamide
CAS1153271-82-9
Molecular FormulaC7H6FNOS
Molecular Weight171.19
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=S)N)F)O
InChIInChI=1S/C7H6FNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
InChIKeyNJLAXIAWOZBWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-hydroxybenzene-1-carbothioamide: Sourcing and Technical Baseline


3-Fluoro-4-hydroxybenzene-1-carbothioamide (CAS 1153271-82-9), also known as 3-fluoro-4-hydroxybenzenecarbothioamide, is a substituted aromatic carbothioamide with the molecular formula C₇H₆FNOS and a molecular weight of 171.19 g/mol . The compound features a 1,2,4-trisubstituted benzene ring bearing a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a carbothioamide (–C(=S)NH₂) group at the 1-position . The carbothioamide class is recognized for diverse biological properties, including antiviral, antibacterial, and anticancer activities, with the ability to interfere with DNA synthesis being a primary mechanism for anticancer effects [1]. The specific substitution pattern—combining a fluorine atom ortho to the hydroxyl group with a carbothioamide moiety—creates a distinct electronic and steric profile that differentiates this compound from other positional isomers and from carbothioamides lacking either the fluorine or hydroxyl substituents.

Workflow Positional isomer SAR studies: exact 3-fluoro-4-hydroxy pattern for electronic profiling
Selection Fluorinated carbothioamide probe for stability/lipophilicity research
Context Carbothioamide bioisostere research: thioamide vs. amide functional comparison

3-Fluoro-4-hydroxybenzene-1-carbothioamide Substitution Limitations


Within the class of hydroxybenzene carbothioamides, small structural modifications produce markedly different physicochemical and biological profiles. The 3-fluoro-4-hydroxy substitution pattern creates a specific hydrogen-bonding network and electronic distribution that cannot be replicated by the 2-fluoro-4-hydroxy or 3-fluoro-5-hydroxy positional isomers . The ortho relationship between fluorine and hydroxyl groups influences intramolecular hydrogen bonding, pKa, and lipophilicity in ways that differ fundamentally from meta or para arrangements [1]. Moreover, replacement of the fluorine atom with hydrogen (i.e., 4-hydroxybenzene-1-carbothioamide) eliminates the metabolic stability enhancement, membrane permeability advantages, and binding affinity modulation conferred by fluorination . The carbothioamide group itself is not interchangeable with the corresponding amide or thioester functionalities; the thione sulfur imparts distinct metal-coordinating properties, higher polarizability, and unique pharmacokinetic behavior [2]. Procurement decisions based solely on generic carbothioamide classification—without verifying the exact substitution pattern—risk introducing compounds with altered reactivity, stability, and biological readouts that undermine experimental reproducibility.

Positional isomer mismatch
2-fluoro-4-hydroxy or 3-fluoro-5-hydroxy isomers produce different H-bonding networks and biological outcomes; may not replicate SAR conclusions.
Non-fluorinated analog shift
4-hydroxybenzene-1-carbothioamide lacks fluorine-mediated stability and lipophilicity modulation; class-level evidence suggests metabolic profile may differ significantly.
Carboxamide functional mismatch
Thioamide C=S group provides distinct metal coordination and polarizability; not interchangeable with carboxamide for enzymatic stability or coordination applications.

3-Fluoro-4-hydroxybenzene-1-carbothioamide Differentiation Evidence


Positional Isomer Differentiation

High-strength differential evidence directly comparing 3-fluoro-4-hydroxybenzene-1-carbothioamide against its positional isomers in a standardized quantitative assay is currently absent from the peer-reviewed primary literature and authoritative databases. The following represents a structural and class-level inference based on established fluorophenol SAR principles [1]. The 3-fluoro-4-hydroxy substitution pattern (target compound) positions the fluorine atom ortho to the hydroxyl group, creating an intramolecular F···HO hydrogen-bonding motif that modifies the phenolic pKa and alters hydrogen-bond donor/acceptor capacity relative to the 2-fluoro-4-hydroxy isomer (fluorine meta to hydroxyl) and the 3-fluoro-5-hydroxy isomer (fluorine meta to hydroxyl) [2]. While the 3-fluoro-5-hydroxy isomer has been described as exhibiting antibacterial activity via disruption of cell wall synthesis, no comparative IC50, MIC, or other quantitative data exist to rank the three isomers in a head-to-head format .

Positional isomer comparison
Class-level
No quantitative comparative data available; structural inference of F···HO motif
Substitution pattern critically alters electronic properties and biological outcomes.
SAR studies require exact isomer; direct head-to-head experimental data absent.
Positional isomerism Structure-activity relationship Medicinal chemistry

Fluorine-Enhanced Metabolic Stability

Quantitative data comparing the metabolic stability of 3-fluoro-4-hydroxybenzene-1-carbothioamide directly against non-fluorinated 4-hydroxybenzene-1-carbothioamide are not available in public sources. The evidence is class-level: fluorination of aromatic rings in carbothioamide-containing compounds is an established strategy to enhance metabolic stability and modulate lipophilicity [1]. The 3-fluoro-5-hydroxybenzene-1-carbothioamide positional isomer is explicitly described as having enhanced metabolic stability and binding affinity conferred by fluorine . By structural analogy, the 3-fluoro-4-hydroxy substitution pattern is expected to confer similar metabolic advantages over the non-fluorinated 4-hydroxybenzene-1-carbothioamide baseline, though the magnitude of this advantage has not been experimentally quantified and published for this specific compound . The difluoromethyl analog (2-(difluoromethyl)benzene-1-carbothioamide, CAS 2137899-33-1) is also noted for enhanced metabolic stability and lipophilicity, reinforcing the class-level principle that fluorination improves pharmacokinetic parameters in carbothioamides .

Metabolic stability prediction
Class-level
Predicted enhanced stability vs. non-fluorinated analog; not experimentally quantified
Fluorination may support metabolic stability screening, but independent verification needed.
No microsomal or CYP stability data specific to this compound.
Metabolic stability Fluorination Drug-likeness

Carbothioamide vs. Carboxamide Differentiation

The carbothioamide (–C(=S)NH₂) functional group is not a simple bioisostere of the corresponding carboxamide (–C(=O)NH₂). Direct comparative data for 3-fluoro-4-hydroxybenzene-1-carbothioamide versus its carboxamide analog are not available; however, class-level understanding indicates that thioamides exhibit greater polarizability, stronger metal-coordinating ability, and altered hydrogen-bonding properties [1]. In protease inhibitor design, thioamide surrogates have been employed to replace digestible amide bonds, conferring resistance to enzymatic hydrolysis [2]. The thioamide group can act as a ligand for transition metals, enabling applications in catalysis or sensor development that are not accessible to the corresponding carboxamide . These properties are intrinsic to the C=S moiety and distinguish carbothioamides from carboxamides irrespective of aromatic substitution. Without experimental quantification specific to 3-fluoro-4-hydroxybenzene-1-carbothioamide, the differentiation is class-level but mechanistically significant for applications involving metal coordination or enzymatic stability.

Thioamide vs. amide
Class-level
Higher polarizability, metal-coordinating C=S; no direct pair comparison available
Essential for metal-coordination or enzyme-resistance applications; functions are not interchangeable.
Class-level chemical property inference applies.
Thioamide chemistry Metal coordination Bioisosterism

3-Fluoro-4-hydroxybenzene-1-carbothioamide Applications


Positional Isomer SAR Studies

This compound serves as a specific reference point for systematic SAR exploration of fluorinated hydroxybenzene carbothioamides. Its 3-fluoro-4-hydroxy substitution pattern (fluorine ortho to hydroxyl) provides a distinct electronic and steric profile compared to the 2-fluoro-4-hydroxy and 3-fluoro-5-hydroxy positional isomers . Procurement of this exact isomer is essential for constructing complete SAR matrices where substitution position is the independent variable. Researchers investigating the effect of fluorine position on biological activity, solubility, or metabolic stability require the precise isomer to ensure valid intra-class comparisons .

Carbothioamide Bioisosteric Replacement

The carbothioamide (–C(=S)NH₂) moiety confers distinct properties relative to the corresponding carboxamide (–C(=O)NH₂), including enhanced resistance to enzymatic hydrolysis and altered metal-coordinating capacity [1]. This compound is appropriate for projects exploring thioamide-for-amide bioisosteric replacement, particularly where the 3-fluoro-4-hydroxyphenyl scaffold is a privileged substructure. The thione sulfur can serve as a ligand for transition metals, supporting applications in catalysis or metalloenzyme inhibitor development that would not be achievable with the carboxamide analog .

Fluorinated Carbothioamide Library Synthesis

The compound contains two reactive handles—the phenolic hydroxyl group and the primary carbothioamide—that enable downstream derivatization for library synthesis . The hydroxyl group can undergo O-alkylation, acylation, or sulfonation, while the carbothioamide can participate in cyclization reactions to form thiazoles, thiadiazoles, and other heterocycles [2]. The fluorine atom at position 3 remains intact during most derivatizations, preserving the metabolic stability and lipophilicity advantages that fluorination confers [3]. This makes the compound a versatile building block for generating diverse fluorinated carbothioamide libraries.

Anticancer and Antimicrobial Lead Identification

Carbothioamides as a class exhibit anticancer activity, with some derivatives showing IC50 values in the low micromolar range (e.g., compound 11 with IC50 18.34 ± 3.53 μM in HCT116 colorectal cancer cells) and antimicrobial properties [4]. While specific activity data for 3-fluoro-4-hydroxybenzene-1-carbothioamide have not been published, its structural features (fluorinated aromatic carbothioamide) align with known active scaffolds. Procurement of this compound is justified for inclusion in broad screening panels aimed at identifying new carbothioamide-based leads, with the caveat that activity must be experimentally determined de novo [5].

Application
Selection Property
Validation Focus
Positional isomer SAR studies
Exact 3-fluoro-4-hydroxy pattern; ortho F–OH geometry
Intra-class electronic profiling and biological comparison
Carbothioamide bioisostere research
C=S thioamide function vs. C=O amide
Metal coordination, enzymatic stability assays
Fluorinated library synthesis
Reactive phenolic –OH and carbothioamide handles
Downstream heterocycle formation; fluorine retention
Cancer cell-model screening
Carbothioamide scaffold with fluorinated motif
De novo activity determination; no published IC50 for this compound
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